2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,6-dimethylpyridine, a series of reactions including methylation and thiolation can be employed to introduce the methylthio group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which offers advantages in terms of reaction control and scalability, can be utilized .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the pyridine ring or the methylthio group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine core .
Scientific Research Applications
2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the methylthio group, which significantly alters its chemical properties and reactivity.
3-Methylthio-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the dimethyl substitution at positions 2 and 6.
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine:
Uniqueness
2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both dimethyl and methylthio groups, which confer distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C10H12N2S |
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Molecular Weight |
192.28 g/mol |
IUPAC Name |
2,6-dimethyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H12N2S/c1-6-4-5-8-9(13-3)7(2)12-10(8)11-6/h4-5H,1-3H3,(H,11,12) |
InChI Key |
UBQLWEAGTPZIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(N2)C)SC |
Origin of Product |
United States |
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